molecular formula C5H5IN2O B12844734 6-Amino-2-iodopyridin-3-ol

6-Amino-2-iodopyridin-3-ol

Cat. No.: B12844734
M. Wt: 236.01 g/mol
InChI Key: JNQBDUJHXQCTIF-UHFFFAOYSA-N
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Description

6-Amino-2-iodopyridin-3-ol: is a heterocyclic organic compound with the molecular formula C5H5IN2O . This compound is characterized by the presence of an amino group at the 6th position, an iodine atom at the 2nd position, and a hydroxyl group at the 3rd position of the pyridine ring. It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-iodopyridin-3-ol can be achieved through various synthetic routes. One common method involves the iodination of 2-amino-3-hydroxypyridine. The reaction typically uses iodine and a suitable oxidizing agent such as silver sulfate in ethanol to introduce the iodine atom at the 2nd position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives has been explored as a promising method for the preparation of various hydroxylated pyridines .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-iodopyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like potassium t-butoxide, cesium t-butoxide, and triethylamine are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Reactions: Products include various substituted pyridines depending on the substituent introduced.

    Oxidation Reactions: Products include pyridones or other oxidized derivatives.

    Reduction Reactions: Products include reduced pyridine derivatives.

Scientific Research Applications

6-Amino-2-iodopyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-2-iodopyridin-3-ol involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s iodine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison: 6-Amino-2-iodopyridin-3-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. For example, the presence of the amino group at the 6th position and the iodine atom at the 2nd position makes it more reactive in substitution reactions compared to its analogs .

Properties

Molecular Formula

C5H5IN2O

Molecular Weight

236.01 g/mol

IUPAC Name

6-amino-2-iodopyridin-3-ol

InChI

InChI=1S/C5H5IN2O/c6-5-3(9)1-2-4(7)8-5/h1-2,9H,(H2,7,8)

InChI Key

JNQBDUJHXQCTIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1O)I)N

Origin of Product

United States

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